molecular formula C15H10N2O2 B14730760 Quinolin-8-yl pyridine-3-carboxylate CAS No. 5541-76-4

Quinolin-8-yl pyridine-3-carboxylate

Cat. No.: B14730760
CAS No.: 5541-76-4
M. Wt: 250.25 g/mol
InChI Key: YOEXIQFAFNCFSG-UHFFFAOYSA-N
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Description

Quinolin-8-yl pyridine-3-carboxylate is a heterocyclic compound that features both quinoline and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl pyridine-3-carboxylate typically involves the condensation of quinoline derivatives with pyridine carboxylic acids. One common method is the reaction of quinoline-8-ol with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinolin-8-yl pyridine-3-carboxylic acid.

    Reduction: Quinolin-8-yl pyridine-3-methanol.

    Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Quinolin-8-yl pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-8-yl pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carboxylic acid: Similar structure but lacks the pyridine ring.

    Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the quinoline moiety.

    Quinolin-8-yl benzoate: Similar ester linkage but with a benzoic acid derivative instead of pyridine.

Uniqueness

Quinolin-8-yl pyridine-3-carboxylate is unique due to the presence of both quinoline and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

5541-76-4

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

quinolin-8-yl pyridine-3-carboxylate

InChI

InChI=1S/C15H10N2O2/c18-15(12-6-2-8-16-10-12)19-13-7-1-4-11-5-3-9-17-14(11)13/h1-10H

InChI Key

YOEXIQFAFNCFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CN=CC=C3)N=CC=C2

Origin of Product

United States

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